N-(4-{[2-(5-chloro-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(5-chloro-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a sulfamoyl group attached to a phenyl ring, which is further connected to an indole moiety through an ethyl chain. The presence of the chloro substituent on the indole ring adds to its chemical uniqueness and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(5-chloro-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 5-chloroindole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions.
Formation of the ethyl chain: The 5-chloroindole is then reacted with an appropriate alkylating agent to introduce the ethyl chain.
Attachment of the sulfamoyl group: The intermediate product is then treated with sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(5-chloro-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(4-{[2-(5-chloro-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-{[2-(5-chloro-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific signaling pathways. The sulfamoyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .
Comparison with Similar Compounds
Similar Compounds
5-chloroindole: Shares the indole core structure but lacks the sulfamoyl and acetamide groups.
N-(2-(1H-indol-3-yl)ethyl)acetamide: Similar structure but without the chloro substituent and sulfamoyl group.
Uniqueness
N-(4-{[2-(5-chloro-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is unique due to the presence of both the chloro substituent and the sulfamoyl group, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C18H18ClN3O3S |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
N-[4-[2-(5-chloro-1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18ClN3O3S/c1-12(23)22-15-3-5-16(6-4-15)26(24,25)21-9-8-13-11-20-18-7-2-14(19)10-17(13)18/h2-7,10-11,20-21H,8-9H2,1H3,(H,22,23) |
InChI Key |
WHSLQCRCJAQDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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